

electronic band structure of zinc arsenide from first-principles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the First-Principles Electronic Band Structure of Zinc Arsenide

Introduction

Zinc arsenide (Zn₃As₂), a II-V semiconductor, is a material of significant interest for a variety of optoelectronic applications, including infrared detection and energy conversion, owing to its direct band gap of approximately 1.0 eV.[1][2] First-principles calculations, predominantly based on Density Functional Theory (DFT), serve as a powerful tool for predicting and understanding the electronic properties of materials like Zn₃As₂ from fundamental quantum mechanical principles. This guide provides a technical overview of the methodologies and findings from first-principles studies on the electronic band structure of **zinc arsenide**, aimed at researchers and professionals in materials science and semiconductor physics.

Crystal Structure

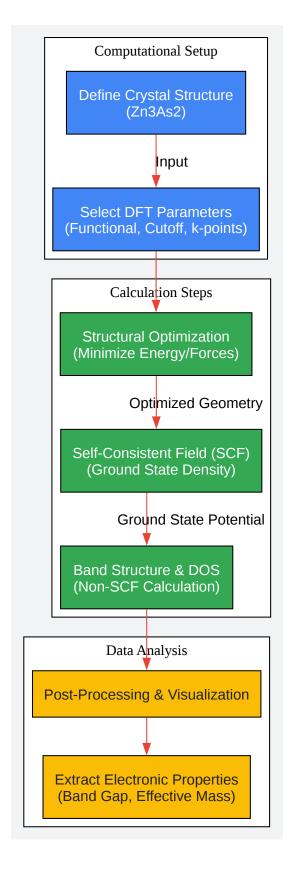
Zinc arsenide crystallizes in a complex body-centered tetragonal structure. The accurate representation of this crystal structure, including lattice parameters and atomic positions, is the foundational step for any first-principles calculation. The structural parameters used in theoretical studies are typically optimized by minimizing the total energy of the system, and the resulting lattice constants are then compared with experimental data to validate the computational approach.[3][4]

Computational Methodology

The investigation of the electronic properties of Zn₃As₂ from first-principles relies on a systematic computational workflow. Density Functional Theory (DFT) is the most common framework, offering a balance between accuracy and computational cost.

Experimental Protocols

The core of the first-principles approach involves solving the Kohn-Sham equations selfconsistently. The typical computational protocol is as follows:


- Structural Optimization: The initial step involves the geometric optimization of the Zn₃As₂ crystal structure. This is achieved by minimizing the forces on the atoms and the stress on the unit cell, leading to the equilibrium lattice parameters. The Broyden–Fletcher–Goldfarb–Shanno (BFGS) algorithm is often employed for this process.[5]
- Self-Consistent Field (SCF) Calculation: Using the optimized structure, a self-consistent calculation is performed to determine the ground-state electronic density and the effective Kohn-Sham potential. This requires defining a plane-wave energy cutoff and a k-point mesh for sampling the Brillouin zone, which must be tested for convergence.[5][6]
- Band Structure and Density of States Calculation: Following the SCF run, a non-self-consistent calculation is performed along high-symmetry directions in the Brillouin zone to determine the electronic band structure. The Density of States (DOS) and Projected Density of States (PDOS) are also calculated to analyze the orbital contributions to the electronic bands.[3][6]

The choice of the exchange-correlation functional within DFT is critical. While the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are widely used, they are known to underestimate the band gap of semiconductors.[5][7] To overcome this, more advanced methods are often employed:

- DFT+U: This method adds an on-site Coulomb interaction term (U) to better describe localized d-electrons, which can improve the calculated band gap.[5][6]
- Hybrid Functionals: These functionals, such as B3PW, incorporate a fraction of exact Hartree-Fock exchange, often yielding more accurate band gaps.[2]

Software packages like Quantum ESPRESSO and VASP are commonly used to perform these DFT calculations.[1][6][8]

Click to download full resolution via product page

First-principles computational workflow for electronic structure calculations.

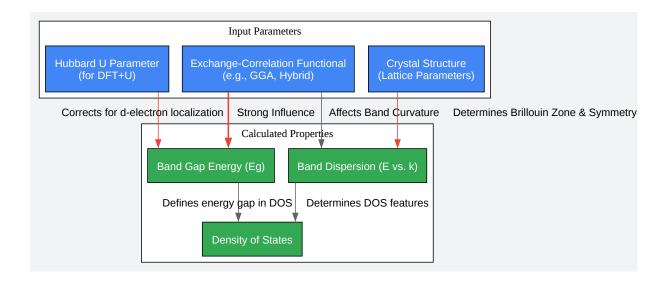
Electronic Properties of Zinc Arsenide

First-principles calculations have provided significant insights into the electronic band structure and density of states of Zn₃As₂.

Band Structure and Band Gap

Studies consistently show that Zn_3As_2 is a direct band gap semiconductor, with both the valence band maximum (VBM) and the conduction band minimum (CBM) located at the Γ -point of the Brillouin zone.[1][2] This is a key property for its potential use in optoelectronic devices. The calculated value of the band gap, however, is highly dependent on the computational method used.

Computational Method	Calculated Band Gap (Eg)	Reference
DFT (Functional not specified)	0.97 eV	[6]
DFT with B3PW functional	1.01 eV	[2]
Experimental (Optical Absorption)	0.99 eV (at 300 K)	[1]
Experimental (Optical Absorption)	1.11 eV (at 5 K)	[1]


As shown in the table, the DFT calculation using the B3PW hybrid functional shows excellent agreement with the experimental room temperature band gap.[2] The standard DFT calculation also provides a reasonably close value of 0.97 eV.[6] The Fermi energy for Zn₃As₂ has been calculated to be 7.5 eV.[6]

Density of States (DOS)

The analysis of the total and partial density of states (PDOS) reveals the orbital character of the electronic bands. For II-V semiconductors, the valence band is typically formed by a hybridization of the p-orbitals of the pnictogen (As) and the d-orbitals of the metal (Zn). The

conduction band is primarily composed of the s- and p-orbitals of the constituent atoms. This understanding is crucial for interpreting optical transitions and transport properties.

Click to download full resolution via product page

Influence of computational parameters on calculated electronic properties.

Conclusion

First-principles calculations based on Density Functional Theory provide a robust framework for investigating the electronic structure of **zinc arsenide**. Theoretical studies confirm that Zn₃As₂ is a direct band gap semiconductor with a gap of approximately 1.0 eV, consistent with experimental findings.[1][2] The choice of the exchange-correlation functional has been identified as a critical parameter for accurately predicting the band gap. The detailed insights into the band structure and density of states derived from these computational studies are invaluable for the design and development of novel optoelectronic devices based on this promising II-V semiconductor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. First-principles investigation of the structural, electronic and optical properties of Zn2NbN3 [scielo.org.mx]
- 5. arxiv.org [arxiv.org]
- 6. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [electronic band structure of zinc arsenide from first-principles]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b088156#electronic-band-structure-of-zinc-arsenide-from-first-principles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com